Ro 41-5253
Overview
Description
Ro 41-5253 is a synthetic retinoid that acts as a selective antagonist of the retinoic acid receptor alpha (RARα). This compound is known for its ability to inhibit cancer cell proliferation and induce apoptosis, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
Ro 41-5253, also known as LG629 or Ro415253, is an orally active selective retinoic acid receptor alpha (RARα) antagonist . It binds to RARα without inducing transcription or affecting RAR/RXR heterodimerization and DNA binding .
Mode of Action
This compound interacts with its primary target, RARα, by binding to it. This interaction results in the inhibition of cancer cell proliferation and induction of apoptosis .
Biochemical Pathways
It is known that the compound’s interaction with rarα can inhibit cancer cell proliferation and induce apoptosis . This suggests that this compound may affect pathways related to cell growth and programmed cell death.
Pharmacokinetics
It is known that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
This compound has been shown to inhibit cancer cell proliferation and induce apoptosis . This results in the suppression of cancer cell growth and the promotion of cell death, which could potentially have anti-tumor effects .
Action Environment
One study suggests that environmental factors are necessary for certain cells to maintain responsiveness to this compound
Biochemical Analysis
Biochemical Properties
Ro 41-5253 interacts with the retinoic acid receptor-α (RARα), acting as a potent and selective antagonist . It has an IC50 value of 16 nM, indicating its high affinity for RARα . It also shows some activity as a PPARγ agonist at higher concentrations . This compound can inhibit differentiation and prevent the loss of human hematopoietic stem cells (HSCs) that otherwise occurs in short-term culture .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits both chemical transformation and proliferation of malignant cells . In breast and colon carcinoma cell models, this compound induces apoptosis in a dose- and time-dependent manner . It also reduces the growth of these cell lines in soft agar .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to RARα without inducing transcription or affecting RAR/RXR heterodimerization and DNA binding . This binding interaction leads to the inhibition of differentiation and the prevention of the loss of human HSCs . It also represses the activity of RAR-α in rat embryonic gonad culture and can decrease the expression stimulated by the retinoic acid gene 8 (STRA8) gene .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the enhancement of apoptotic cell death occurs 4 and 6 days after exposure to this compound . The growth of breast and colon cell lines in soft agar is strongly reduced by this compound treatment .
Metabolic Pathways
This compound is involved in the retinoic acid signaling pathway, interacting with the retinoic acid receptor-α (RARα)
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. As it interacts with the retinoic acid receptor-α (RARα), which is a nuclear receptor, it is likely that this compound is localized in the nucleus .
Preparation Methods
Ro 41-5253 is synthesized through a series of chemical reactions involving the formation of a benzothiopyran structure. The synthetic route typically involves the following steps:
Formation of the benzothiopyran core: This involves the reaction of a suitable thiol with a benzaldehyde derivative under acidic conditions to form the benzothiopyran ring.
Introduction of the heptyloxy group: The benzothiopyran intermediate is then reacted with a heptyl bromide in the presence of a base to introduce the heptyloxy group.
Formation of the benzoic acid derivative: The final step involves the reaction of the heptyloxy-substituted benzothiopyran with a suitable benzoic acid derivative to form this compound.
Chemical Reactions Analysis
Ro 41-5253 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: this compound can be reduced to form various reduction products. Common reducing agents used in these reactions include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo substitution reactions to form various substitution products.
Scientific Research Applications
Ro 41-5253 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the mechanisms of cancer cell proliferation and apoptosis.
Developmental Biology: this compound is used to study the role of retinoic acid receptors in embryonic development.
Virology: this compound is used to study the effects of retinoic acid receptor antagonists on viral infections.
Pharmacology: this compound is used to study the pharmacological effects of retinoic acid receptor antagonists.
Comparison with Similar Compounds
Ro 41-5253 is unique among retinoic acid receptor antagonists due to its selectivity for RARα and its ability to inhibit cancer cell proliferation without inducing the toxic side effects commonly associated with other retinoids. Similar compounds include:
AGN194310: Another selective RARα antagonist with similar anti-proliferative properties.
Tazarotenic acid: A retinoid with activity against RARα, RARβ, and RARγ, but with a different mechanism of action.
Tazarotene: A retinoid used in the treatment of psoriasis and acne, with activity against RARβ and RARγ.
This compound stands out due to its high selectivity for RARα and its potent anti-cancer activity .
Properties
IUPAC Name |
4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O5S/c1-5-6-7-8-9-15-33-25-19-26-24(28(3,4)14-16-34(26,31)32)18-23(25)20(2)17-21-10-12-22(13-11-21)27(29)30/h10-13,17-19H,5-9,14-16H2,1-4H3,(H,29,30)/b20-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIWQRITHXYGIF-LVZFUZTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC2=C(C=C1C(=CC3=CC=C(C=C3)C(=O)O)C)C(CCS2(=O)=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCOC1=CC2=C(C=C1/C(=C/C3=CC=C(C=C3)C(=O)O)/C)C(CCS2(=O)=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873404 | |
Record name | Ro 41-5253 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144092-31-9 | |
Record name | 4-[(1E)-2-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-1-propen-1-yl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144092-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 41-5253 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 41-5253 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ro 41-5253 acts as an antagonist of retinoic acid receptor α (RARα) [, , , , , , , ]. Unlike agonists that activate the receptor upon binding, antagonists like this compound bind to RARα without inducing transcriptional activation [, , ]. While it doesn't prevent RARα/RXR heterodimerization or DNA binding, it induces distinct conformational changes in RARα compared to agonists [, ]. These changes are thought to prevent the receptor complex from interacting with other transcription factors needed for gene activation []. This ultimately blocks the downstream effects of RARα activation, which are diverse and include regulation of cell growth, differentiation, and apoptosis [, , , , , , , , , , , ].
ANone: The full chemical name for this compound is 4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid. Unfortunately, the provided research abstracts do not contain detailed information on the molecular formula, weight, or spectroscopic data for this compound.
ANone: The provided abstracts focus on the biological activity of this compound and don't provide information on its material compatibility, stability under various conditions, or specific applications outside a biological context.
ANone: Based on the provided abstracts, this compound is a synthetic retinoid that functions as a ligand for RARα. There is no evidence suggesting it acts as a catalyst in any chemical reactions.
ANone: The provided abstracts do not offer insights into whether computational chemistry and modeling techniques have been applied to this compound. Specific details on simulations, calculations, or QSAR models for this compound are not available within the provided research.
A: While specific SAR studies focusing solely on this compound are not included in the abstracts, several studies use this compound alongside other RAR agonists and antagonists with differing receptor subtype selectivity [, , , , , , , ]. Comparing the effects of these compounds in various cell lines and assays provides insights into the structural features important for RARα binding and antagonist activity.
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